molecular formula C14H17BrClNO4 B12276248 N-Boc-5-Bromo-2-chloro-DL-phenylalanine

N-Boc-5-Bromo-2-chloro-DL-phenylalanine

Cat. No.: B12276248
M. Wt: 378.64 g/mol
InChI Key: ATNXDQHIRSSYGG-UHFFFAOYSA-N
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Description

N-Boc-5-Bromo-2-chloro-DL-phenylalanine: is a synthetic compound with the molecular formula C14H17BrClNO4 and a molecular weight of 378.65 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-Bromo-2-chloro-DL-phenylalanine typically involves the protection of the amino group of phenylalanine with a Boc (tert-butoxycarbonyl) group, followed by bromination and chlorination at specific positions on the aromatic ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-Boc-5-Bromo-2-chloro-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison: N-Boc-5-Bromo-2-chloro-DL-phenylalanine is unique due to the specific positions of the bromine and chlorine atoms on the aromatic ring. This unique substitution pattern imparts distinct chemical and biological properties compared to its analogs . For example, the presence of both bromine and chlorine atoms can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

3-(5-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

ATNXDQHIRSSYGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Cl)C(=O)O

Origin of Product

United States

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